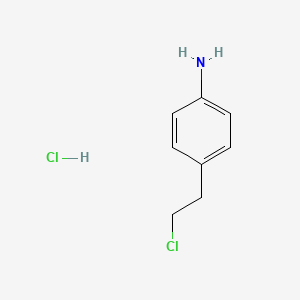

Aniline, p-(2-chloroethyl)-, hydrochloride

説明

Aniline, p-(2-chloroethyl)-, hydrochloride is a chemical compound with the molecular formula C₈H₁₁Cl₂N and a molecular weight of 192.086 g/mol This compound is a derivative of aniline, where the para position of the aniline ring is substituted with a 2-chloroethyl group, and it is further converted to its hydrochloride salt form

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, p-(2-chloroethyl)-, hydrochloride typically involves the following steps:

Nitration of Benzene: Benzene is nitrated to form nitrobenzene.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.

Alkylation: Aniline undergoes alkylation with 2-chloroethanol to form p-(2-chloroethyl)aniline.

Formation of Hydrochloride Salt: The p-(2-chloroethyl)aniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the 2-chloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.

科学的研究の応用

Scientific Research Applications

Aniline, p-(2-chloroethyl)-, hydrochloride has diverse applications in scientific research:

Organic Synthesis

- Intermediate in Reactions: It is widely used as an intermediate in the synthesis of various organic compounds due to its reactive chloroethyl group, which can participate in nucleophilic substitution reactions.

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 256 µg/mL |

These results suggest moderate antibacterial activity, particularly effective against Gram-positive bacteria .

Medicinal Chemistry

- Potential Chemotherapeutic Agent: The mechanism of action involves the formation of covalent bonds with nucleophilic sites in biomolecules such as DNA and proteins, potentially leading to cell death. This makes it a candidate for drug development aimed at treating various cancers .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The findings highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antimicrobial agents .

Case Study 2: Cancer Research

Research involving the compound's interaction with cancer cells demonstrated its ability to disrupt cellular functions by targeting DNA and essential enzymes. This disruption was linked to apoptosis in cancer cells, indicating its potential role in chemotherapeutic strategies .

作用機序

The mechanism of action of Aniline, p-(2-chloroethyl)-, hydrochloride involves its interaction with cellular components. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of essential cellular processes. This compound can target DNA, proteins, and enzymes, disrupting their normal functions and leading to cell death.

類似化合物との比較

Aniline: The parent compound, which lacks the 2-chloroethyl group.

p-Nitroaniline: An aniline derivative with a nitro group at the para position.

p-Chloroaniline: An aniline derivative with a chloro group at the para position.

Uniqueness: Aniline, p-(2-chloroethyl)-, hydrochloride is unique due to the presence of the 2-chloroethyl group, which imparts distinct chemical reactivity and biological activity compared to other aniline derivatives. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

生物活性

Aniline, p-(2-chloroethyl)-, hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an aniline moiety substituted with a chloroethyl group. Its chemical structure can be represented as follows:

- Chemical Formula : CHClN.HCl

- Molecular Weight : 201.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, notably DNA and proteins, leading to the disruption of essential cellular functions. This mechanism underlies its potential as a chemotherapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Several studies have evaluated its efficacy against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 256 µg/mL |

These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study conducted on human breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells revealed the following IC values:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 50 |

| Caco2 | 45 |

| PC-3 | 60 |

These findings indicate that the compound exhibits cytotoxic effects on cancer cells at relatively low concentrations.

Case Studies and Research Findings

- Antibacterial Screening : A study published in the Journal of Antibiotics tested various derivatives of chloroethyl anilines for antibacterial activity. This compound showed significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential for developing new antibiotics .

- Cytotoxicity Assays : In vitro assays conducted on multiple cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The mechanism was linked to the induction of apoptosis through DNA damage .

- Synthesis of Derivatives : Research has also focused on synthesizing analogues of this compound to enhance its biological activity. Modifications to the chloroethyl group have been explored to improve solubility and potency against resistant bacterial strains .

化学反応の分析

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution under basic conditions, enabling the formation of amine derivatives. For example:

-

Piperazine Synthesis : Reaction with excess amines (e.g., ethylenediamine) yields piperazine derivatives via double substitution. In a study using bis(2-chloroethyl)amine hydrochloride (a structurally similar compound), treatment with 2,3-dichloroaniline in xylene at 140–145°C produced 1-(2,3-dichlorophenyl)-piperazine hydrochloride in 82% yield (conventional heating) and 94.8% yield under microwave irradiation .

| Reaction Conditions | Reagents | Product | Yield |

|---|---|---|---|

| 140–145°C, 27 h | 2,3-Dichloroaniline, xylene | Piperazine derivative | 82% |

| Microwave, 30s pulse intervals | Same as above | Same as above | 94.8% |

Dehydrohalogenation (Elimination)

The chloroethyl group can eliminate HCl under basic or high-temperature conditions to form vinyl intermediates. For example:

-

Formation of Ethenesulfonamides : Analogous 2-chloroethylsulfonyl derivatives undergo elimination to generate ethenesulfonamides when treated with bases like NaH . This pathway is critical for synthesizing Michael acceptors used in further cyclization or addition reactions.

Mechanistic Insight :

-

Base abstracts β-hydrogen, forming a double bond.

-

HCl elimination produces an ethene derivative.

Alkylation Reactions

The compound acts as an alkylating agent in Friedel-Crafts or direct alkylation reactions. For instance:

-

Synthesis of Toluidine Derivatives : Reaction with p-toluidine and ethylene oxide under controlled cooling (5°C) yields N,N-bis(2-hydroxyethyl)-p-toluidine, which is subsequently chlorinated with PCl₅ to form N,N-bis(2-chloroethyl)-p-toluidine .

| Step | Conditions | Reagents | Yield |

|---|---|---|---|

| Hydroxyethylation | 5°C, ethylene oxide | p-Toluidine, acetic acid | 80% |

| Chlorination | Reflux with PCl₅ | Phosphorus pentachloride | 94% |

Nitration

Electrophilic nitration occurs at the aromatic ring’s ortho position due to the directing effects of the amino group. In a protocol for nitrating N,N-bis(2-chloroethyl)-p-toluidine:

-

Ortho-Nitration : Treatment with 70% HNO₃ at 60°C for 55 minutes produces N,N-bis(2-chloroethyl)-2-nitro-p-toluidine in 94% yield .

Key Factors :

-

Sulfamic acid (0.5% w/w) suppresses side reactions like dinitration.

-

Temperature control (60°C) ensures selective mononitration.

Hydrogen Bonding and Conformational Effects

The sulfonamide proton in derivatives participates in intramolecular hydrogen bonding, stabilizing specific conformations. For example:

特性

IUPAC Name |

4-(2-chloroethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILNNUCLKZPGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966648 | |

| Record name | 4-(2-Chloroethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52273-60-6 | |

| Record name | Benzenamine, 4-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52273-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC42073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Chloroethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。